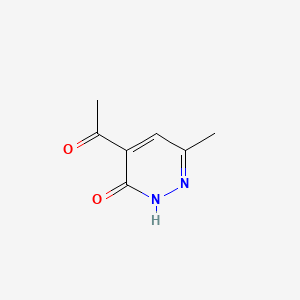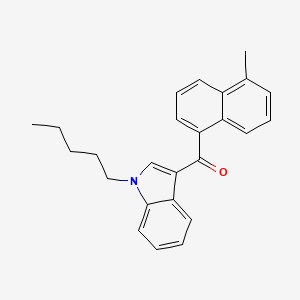
L-Ornithine-d6 Hydrochloride
Overview
Description
L-Ornithine-d6 Hydrochloride is a deuterium-labeled form of the amino acid L-Ornithine . It is a white crystalline powder that is soluble in water . This compound plays a central role in the urea cycle and is also important for the disposal of excess nitrogen .
Synthesis Analysis
L-Ornithine is produced by microbial fermentation using Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as the microbial cell factory . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These strategies include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .Molecular Structure Analysis
The molecular formula of this compound is C5H13ClN2O2 . The molecular weight is 174.66 g/mol . The IUPAC name is (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride . The InChI is InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4 (7)5 (8)9;/h4H,1-3,6-7H2, (H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2 .Chemical Reactions Analysis
This compound is chemically similar to L-Ornithine, but with six deuterium atoms replacing six hydrogen atoms . Deuterium is a stable isotope of hydrogen, and its incorporation into this compound allows for more accurate and sensitive detection of L-Ornithine in metabolic studies .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It is soluble in water . The exact mass is 174.1042158 g/mol .Scientific Research Applications
Role in Ammonia Metabolism and Exercise Performance : L-Ornithine plays a significant role in ammonia metabolism through the urea cycle. Studies suggest that while L-ornithine hydrochloride ingestion may not improve performance during exercise, it does enhance the body's ability to buffer ammonia both during and after exercise (Demura, Yamada, Yamaji, Komatsu, & Morishita, 2010).
Use in X-ray Crystallography : Research on the redetermination of L-ornithine hydrochloride's structure at 100 K via single-crystal X-ray diffraction has been conducted to generate accurate bond-distance restraints for protein refinement (Dittrich, Munshi, & Spackman, 2007).
Applications in Nanotechnology : L-ornithine hydrochloride has been used as a precursor in the hydrothermal synthesis of nitrogen and chlorine co-doped carbon dots. These dots exhibit bright blue fluorescence and are used for sensing and imaging in biological samples (Li, Tang, Yu, Wang, Tu, & Wang, 2019).
Impact on Anaerobic Exercise Performance : Ingestion of L-ornithine hydrochloride can improve performance in intermittent maximal anaerobic cycle ergometer exercise, potentially due to its role in ammonia metabolism (Demura, Morishita, Yamada, Yamaji, & Komatsu, 2011).
Biochemical Synthesis and Structural Analysis : The synthesis and crystal structure of L-ornithine hydrochloride have been extensively studied, providing insights into its molecular configuration and applications in structural biology (Chiba, Ueki, Ashida, Sasada, & Kakudo, 1967).
Applications in Enzyme Research : L-ornithine has been examined in the context of enzyme research, such as the study of ornithine aminotransferase from Bacillus sp., which provides insights into thermostable enzymes and their potential industrial applications (Jhee, Yoshimura, Esaki, Yonaha, & Soda, 1995).
Effects on Vision and Retinal Function : The effects of L-ornithine on retinal function have been studied in animal models, indicating its potential impact on vision-related processes (Hiroi, Yamamoto, & Honda, 1995).
Role in Physical Fatigue : L-ornithine supplementation has been shown to attenuate physical fatigue by modulating lipid and amino acid metabolism, suggesting its use as a nutritional supplement in cases of fatigue (Sugino, Shirai, Kajimoto, & Kajimoto, 2008).
Mechanism of Action
Target of Action
L-Ornithine-d6 Hydrochloride, a deuterium-labeled form of L-Ornithine Hydrochloride , primarily targets the urea cycle in the body . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the disposal of excess nitrogen .
Mode of Action
L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process is particularly affected by burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .
Biochemical Pathways
L-Ornithine plays a central role in the urea cycle . It is produced from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . In the metabolic pathway of L-Ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .
Pharmacokinetics
It’s known that l-ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) .
Result of Action
The action of this compound results in the reduction of serum cortisol levels and the cortisol/DHEA-S ratio . It also reduces anger and improves perceived sleep quality . On a molecular level, L-Ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .
Action Environment
Environmental factors can influence the action of this compound. For instance, both L- and D-ornithine have been tentatively identified in the Murchison meteorite at a concentration of approximately <5 ppb
Safety and Hazards
L-Ornithine-d6 Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If inhaled, remove to fresh air . If ingested, clean mouth with water .
Future Directions
Properties
IUPAC Name |
(2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-IYAGNYDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745998 | |
| Record name | L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-40-1 | |
| Record name | L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)




![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)


![4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 (Mixture of Diastereomers)](/img/structure/B588690.png)
![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
